molecular formula C9H25NO5 B1660453 2-Aminopropan-1-ol;2-methoxyethanol;propane-1,3-diol CAS No. 77110-54-4

2-Aminopropan-1-ol;2-methoxyethanol;propane-1,3-diol

Cat. No.: B1660453
CAS No.: 77110-54-4
M. Wt: 227.3 g/mol
InChI Key: XVTJMTQHAYBRLF-UHFFFAOYSA-N
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Description

The compound “2-Aminopropan-1-ol; 2-methoxyethanol; propane-1,3-diol” is a combination of three distinct chemical entities: 2-Aminopropan-1-ol, 2-methoxyethanol, and propane-1,3-diol. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

2-Aminopropan-1-ol

2-Aminopropan-1-ol can be synthesized through several methods. One common method involves the reduction of the corresponding esters of the amino acid L-alanine . Another method includes the reduction of amide derivatives of L-alanine . Industrial production often involves the catalytic hydrogenation of an alanine ester .

2-Methoxyethanol

2-Methoxyethanol is typically produced by the nucleophilic attack of methanol on protonated ethylene oxide followed by proton transfer . This method is widely used in industrial settings due to its efficiency and cost-effectiveness.

Propane-1,3-diol

Propane-1,3-diol can be produced through the fermentation of glycerol by certain bacterial strains. Another method involves the hydration of acrolein .

Chemical Reactions Analysis

2-Aminopropan-1-ol

2-Aminopropan-1-ol undergoes various chemical reactions, including:

2-Methoxyethanol

2-Methoxyethanol is involved in several reactions:

Propane-1,3-diol

Propane-1,3-diol undergoes:

Mechanism of Action

2-Aminopropan-1-ol

2-Aminopropan-1-ol acts as a chiral auxiliary, facilitating the formation of chiral centers in asymmetric synthesis. It is metabolized to aminoacetone by the enzyme ®-aminopropanol dehydrogenase .

2-Methoxyethanol

2-Methoxyethanol is metabolized to methoxyacetic acid by alcohol dehydrogenase. Methoxyacetic acid is the active metabolite responsible for its toxic effects on bone marrow and testicles .

Propane-1,3-diol

Propane-1,3-diol acts as a precursor in the synthesis of various polymers. It is metabolized to malonic acid through oxidation .

Comparison with Similar Compounds

2-Aminopropan-1-ol

Similar compounds include 2-amino-1-butanol and 2-amino-3-methyl-1-butanol . 2-Aminopropan-1-ol is unique due to its use as a chiral auxiliary in asymmetric synthesis.

2-Methoxyethanol

Similar compounds include ethylene glycol monomethyl ether and ethylene glycol monoethyl ether . 2-Methoxyethanol is unique due to its ability to dissolve a wide variety of chemical compounds.

Propane-1,3-diol

Similar compounds include ethylene glycol and 1,2-propanediol . Propane-1,3-diol is unique due to its use in the production of polytrimethylene terephthalate.

Properties

IUPAC Name

2-aminopropan-1-ol;2-methoxyethanol;propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO.2C3H8O2/c1-3(4)2-5;1-5-3-2-4;4-2-1-3-5/h3,5H,2,4H2,1H3;4H,2-3H2,1H3;4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTJMTQHAYBRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N.COCCO.C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77110-54-4
Record name O-(2-Aminopropyl)-O'-(2-methoxyethyl)polypropylene glycol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminopropan-1-ol;2-methoxyethanol;propane-1,3-diol
Reactant of Route 2
2-Aminopropan-1-ol;2-methoxyethanol;propane-1,3-diol
Reactant of Route 3
2-Aminopropan-1-ol;2-methoxyethanol;propane-1,3-diol
Reactant of Route 4
2-Aminopropan-1-ol;2-methoxyethanol;propane-1,3-diol
Reactant of Route 5
2-Aminopropan-1-ol;2-methoxyethanol;propane-1,3-diol
Reactant of Route 6
2-Aminopropan-1-ol;2-methoxyethanol;propane-1,3-diol

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